(S)-4-(1-Aminobutyl)-2-methylaniline
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Overview
Description
(S)-4-(1-Aminobutyl)-2-methylaniline is a chiral amine compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a methylaniline structure. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobutyl)-2-methylaniline typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminobutyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-4-(1-Aminobutyl)-2-methylaniline has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminobutyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminobutyl)-2-methylaniline: The enantiomer of the (S)-form, with different stereochemistry.
4-(1-Aminobutyl)aniline: Lacks the methyl group on the aromatic ring.
4-(1-Aminobutyl)-3-methylaniline: The methyl group is positioned differently on the aromatic ring.
Uniqueness
(S)-4-(1-Aminobutyl)-2-methylaniline is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological systems.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-[(1S)-1-aminobutyl]-2-methylaniline |
InChI |
InChI=1S/C11H18N2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11H,3-4,12-13H2,1-2H3/t11-/m0/s1 |
InChI Key |
WDEFRKZOUIWGOP-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=C(C=C1)N)C)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)N)C)N |
Origin of Product |
United States |
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